molecular formula C6H12Cl2N2O B137091 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride CAS No. 145222-00-0

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Cat. No.: B137091
CAS No.: 145222-00-0
M. Wt: 199.08 g/mol
InChI Key: LLSGQQGODBSVRC-UHFFFAOYSA-N
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Description

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C6H12Cl2N2O and a molecular weight of 199.08 g/mol, is characterized by a melting point of 166-168°C . Its structure features a piperazine ring, a common pharmacophore in bioactive molecules, coupled with a reactive chloroacetyl group . This reactive handle allows researchers to utilize the compound as a key building block for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chloride is displaced by nitrogen or oxygen nucleophiles. In research settings, this compound serves as a precursor for the development of novel chemical entities. For instance, structurally related chloroacetyl-piperazine derivatives have been employed in the synthesis of N-phenylacetamide compounds screened for anticonvulsant activity . The piperazine core is a privileged scaffold in drug discovery, found in molecules with a wide range of pharmacological activities, and its incorporation is often aimed at modulating physicochemical properties and target interaction . The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating its handling and storage. This product is intended for use in laboratory research as a chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions, considering the reactivity of the chloroacetyl functional group.

Properties

IUPAC Name

2-chloro-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O.ClH/c7-5-6(10)9-3-1-8-2-4-9;/h8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSGQQGODBSVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374062
Record name 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145222-00-0
Record name 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145222-00-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride typically involves the reaction of piperazine with 2-chloroacetyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product. The reaction can be represented as follows:

Piperazine+2-Chloroacetyl chloride2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride\text{Piperazine} + \text{2-Chloroacetyl chloride} \rightarrow \text{this compound} Piperazine+2-Chloroacetyl chloride→2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of 2-chloro-1-(piperazin-1-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(piperazin-1-yl)acetic acid.

Scientific Research Applications

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities.

    Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key compounds compared :

Compound Name Substituents on Piperazine Key Structural Features Evidence
2-Chloro-1-(piperazin-1-yl)ethanone HCl None (parent compound) Chloroethanone core
1-(1-Aryl-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone Aryl-tetrazole at ethanone position Tetrazole ring for enhanced bioactivity
2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone 7-Chloroquinoline at piperazine Quinoline moiety for anticancer activity
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl group at piperazine Increased lipophilicity
2-Chloro-1-(4-isopropyl-piperazin-1-yl)ethanone HCl Isopropyl at piperazine Steric hindrance effects
2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone 4-Hydroxyphenyl at piperazine Enhanced solubility via polar -OH group
2-Chloro-1-(4-(pyrimidin-2-yl)phenylpiperazin-1-yl)ethanone Pyrimidinyl-phenyl at piperazine Hydrogen-bonding capability

Analysis :

  • Tetrazole Derivatives : The introduction of an aryl-tetrazole group (e.g., compounds 22–28 in ) replaces the chloro group, enabling interactions with biological targets like enzymes or receptors. Tetrazole’s aromaticity and hydrogen-bonding capacity may enhance binding affinity .
  • Quinoline Derivatives: The 7-chloroquinoline substituent () confers anticancer activity, as demonstrated in vitro against MCF-7 and PC3 cell lines. Quinoline’s planar structure likely intercalates with DNA or inhibits kinases .
  • Aryl and Hydroxyphenyl Groups : Phenyl () and 4-hydroxyphenyl () substituents modulate lipophilicity and solubility. The phenyl group enhances membrane permeability, while the -OH group improves aqueous solubility but may reduce metabolic stability .

Reaction Conditions :

  • Solvents: Acetonitrile (), dichloromethane ().
  • Bases: Triethylamine (), DIEA ().
  • Temperature: Room temperature to 273 K ().

Physicochemical Properties

  • Solubility: Chloroethanone derivatives are generally lipophilic, but hydroxyphenyl () and pyrimidinyl () groups introduce polarity.
  • Reactivity: The chloro group enables further substitutions (e.g., amination in ), while tetrazole or quinoline moieties direct downstream functionalization.

Biological Activity

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a piperazine derivative characterized by a chloroacetyl functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C6H12Cl2N2O, with a molecular weight of approximately 199.08 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The structural characteristics of this compound are significant for its biological activity. The presence of the piperazine ring is common in many bioactive molecules and is known to influence various pharmacological effects. The chloro group attached to the ethanone moiety enhances its reactivity and potential interactions with biological targets.

Compound Name Molecular Formula Unique Features
This compoundC6H12Cl2N2OPiperazine ring with a chloro group
2-Chloro-N-(piperidin-1-yl)acetamideC6H12ClN3OContains a piperidine ring instead of piperazine
2-Chloro-N-(4-methylpiperazin-1-yl)acetamideC7H14ClN3OMethyl substitution on the piperazine ring

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effects on various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific mechanisms underlying its antimicrobial activity remain unclear but may involve enzyme inhibition or disruption of bacterial cell wall synthesis .

Antichlamydial Activity

In related studies, compounds similar to this compound have shown selective activity against Chlamydia species. For instance, derivatives were tested for their ability to reduce chlamydial inclusion numbers in infected cells, indicating potential as a starting point for developing new antichlamydial drugs .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating various biochemical pathways. Similar compounds have been shown to influence monoamine neurotransmitter systems, which could suggest a role in treating mood disorders and other central nervous system conditions.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the piperazine structure have been explored to improve antimicrobial efficacy against specific pathogens .

Example Study

In one study, researchers synthesized several derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity compared to the parent compound .

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-chloro-1-(piperazin-1-yl)ethanone hydrochloride, and how is purity validated?

The compound is typically synthesized via nucleophilic substitution between piperazine derivatives and α-chlorinated ketones. For example, analogs like 2-chloro-1-(4-(3-chlorophenyl)piperazin-1-yl)ethanone are prepared by reacting substituted piperazines with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, yielding 42–69% after purification .
Purity Validation:

  • NMR Spectroscopy : Key signals include δ ~4.02 ppm (CH2Cl) and piperazine proton resonances between δ 3.1–3.8 ppm .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) confirms >95% purity.

Basic: How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018 for refinement) resolves bond lengths and angles. For example, the analog 2-chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone exhibits:

ParameterValue
C-Cl bond length1.789 Å
Piperazine ringChair conformation
Torsion angles178.2° (C-Cl)
Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Advanced: How do reaction conditions (e.g., pH, solvent) influence the stereoselective reduction of analogous α-chloro ketones?

Enzymatic reduction of α-chloro ketones (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone ) by Acinetobacter sp. is pH-sensitive. Experimental data show:

pHYield (%)ee (%)
6.032.199.9
7.656.299.9
Optimal activity occurs in phosphate buffer (pH 7.6, 0.1 M), where ionic strength (0.05–0.2 M) has negligible impact on stereoselectivity .

Advanced: How can conflicting NMR data between synthetic batches be resolved?

Discrepancies in proton splitting patterns (e.g., δ 3.17–3.12 ppm for piperazine protons) may arise from residual solvents or tautomeric equilibria. Mitigation strategies include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring inversion).
  • COSY/HSQC : Assigns coupling networks and resolves overlapping signals.
  • Crystallographic Cross-Validation : Compare experimental bond angles with SC-XRD data to rule out structural anomalies .

Advanced: What computational methods predict the reactivity of the α-chloro ketone moiety in nucleophilic substitutions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Electrostatic Potential Maps : Highlight electrophilic sites (Cl: -0.45 e⁻).
  • Transition State Barriers : For SN2 reactions with amines (ΔG‡ ~25 kcal/mol).
    Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes with catalytic serine residues) .

Advanced: How is polymorphism analyzed for hydrochloride salts of this compound?

Techniques include:

  • Powder XRD : Identifies distinct lattice patterns (e.g., monoclinic vs. orthorhombic).
  • DSC/TGA : Detects hydrate formation (endothermic peaks at 110–120°C).
  • Solvent Screening : Recrystallization from ethanol/water vs. acetonitrile reveals stability differences .

Advanced: What strategies optimize the stability of this compound under storage?

  • Lyophilization : Reduces hydrolytic degradation (t1/2 increases from 7 days to >30 days at 4°C).
  • Desiccants : Silica gel maintains <5% humidity in sealed vials.
  • Light Protection : Amber glass vials prevent photolytic cleavage of the C-Cl bond .

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